2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one

CYP inhibition drug metabolism ADME profiling

2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 91718-05-7) is a fully substituted dihydroquinazolin-4(1H)-one bearing geminal dimethyl groups at C2 and an N3-methyl substituent, with molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. It belongs to the broader 2,3-dihydroquinazolin-4(1H)-one scaffold family, which has been extensively investigated for anticancer, anti-inflammatory, antitubercular, and CNS-related activities.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 91718-05-7
Cat. No. B11910670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one
CAS91718-05-7
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(NC2=CC=CC=C2C(=O)N1C)C
InChIInChI=1S/C11H14N2O/c1-11(2)12-9-7-5-4-6-8(9)10(14)13(11)3/h4-7,12H,1-3H3
InChIKeyNQNSZSLGMDYNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 91718-05-7): Compound-Class Context for Informed Procurement


2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 91718-05-7) is a fully substituted dihydroquinazolin-4(1H)-one bearing geminal dimethyl groups at C2 and an N3-methyl substituent, with molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It belongs to the broader 2,3-dihydroquinazolin-4(1H)-one scaffold family, which has been extensively investigated for anticancer, anti-inflammatory, antitubercular, and CNS-related activities [1]. Unlike many 2-aryl or 2-hetaryl dihydroquinazolinone analogs that dominate the medicinal chemistry literature, this compound features a fully aliphatic substitution pattern (three methyl groups), which imparts distinct physicochemical and metabolic properties that are not interchangeable with more complex 2-substituted congeners [2].

Why Generic 2,3-Dihydroquinazolin-4(1H)-one Analogs Cannot Substitute for the 2,2,3-Trimethyl Derivative (CAS 91718-05-7)


Within the 2,3-dihydroquinazolin-4(1H)-one class, biological activity and ADME properties are exquisitely sensitive to the nature and position of substituents on the pyrimidine ring and the fused benzene ring. The 2,2,3-trimethyl substitution pattern creates a unique combination of steric shielding at C2 (gem-dimethyl), blocked N3-hydrogen (eliminating a hydrogen-bond donor), and an unsubstituted benzene ring that permits further electrophilic functionalization (e.g., chlorination at C7) [1]. Positional isomers such as 2,2,5-trimethyl and 2,2,7-trimethyl analogs relocate the ring methyl group, altering electron density and steric accessibility, while 2-ethyl-2-methyl analogs introduce conformational flexibility absent in the gem-dimethyl system [2]. These structural differences translate into quantitatively distinct CYP inhibition profiles and metabolic stability, meaning that in-class substitution without experimental verification is scientifically unsound [3].

Quantitative Differentiation Evidence for 2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 91718-05-7) vs. Close Analogs


CYP3A4 Preferential Inhibition: A ~19- to >100-Fold Selectivity Window Over Six Other CYP Isoforms

In a broad human cytochrome P450 inhibition panel curated by Amgen and deposited in ChEMBL (CHEMBL2019023), 2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one demonstrated an IC50 of 400 nM against CYP3A4 (using midazolam as probe substrate in human liver microsomes, 5-min preincubation, LC-MS/MS detection), compared with substantially weaker inhibition of CYP2C19 (IC50 7.60 μM), CYP2B6 (IC50 9.90 μM), CYP2C9 (IC50 24.2 μM), and IC50 values ≥50 μM against CYP2D6, CYP2C8, CYP1A2, and CYP2E1 [1]. This selectivity profile—where CYP3A4 is inhibited at sub-micromolar concentrations while the next most sensitive isoform (CYP2C19) requires ~19-fold higher concentration—is a quantitatively defined feature not established for the positional isomers 2,2,5-trimethyl or 2,2,7-trimethyl analogs, which lack any published CYP panel data .

CYP inhibition drug metabolism ADME profiling hepatic microsomes

Structural Preclusion of N3-Hydrogen Bond Donation vs. 2,3-Unsubstituted and N3-H Congeners

The N3-methyl substituent of 2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one eliminates one hydrogen-bond donor (HBD) relative to the unsubstituted 2,3-dihydroquinazolin-4(1H)-one scaffold (HBD count = 2, i.e., N1-H and N3-H), reducing the total HBD count to 1 (N1-H only) . This structural feature is not shared by ring-substituted positional isomers such as 2,2,5-trimethyl and 2,2,7-trimethyl, which retain the N3-H donor. In drug design, reducing HBD count is a well-validated strategy for improving membrane permeability and blood-brain barrier penetration [1]. The predicted pKa of 2.17 ± 0.40 for the conjugate acid of this compound further distinguishes it from typical 2-aryl dihydroquinazolinones that often possess higher basicity due to electron-donating substituents .

medicinal chemistry hydrogen-bond donor count ligand efficiency blood-brain barrier penetration

Gem-Dimethyl Steric Shielding at C2 vs. 2-Ethyl-2-methyl Analog: Metabolic Stability Rationale

The 2,2,3-trimethyl substitution incorporates a gem-dimethyl group at C2, creating a quaternary carbon center that sterically shields the adjacent N1-H and the carbonyl at C4 from metabolic enzymes, relative to the 2-ethyl-2-methyl analog (CAS 1012-59-5) which introduces conformational flexibility via the ethyl group . While no direct metabolic stability comparison is published for these two compounds, the general principle that gem-dimethyl groups reduce CYP-mediated oxidation at adjacent positions is well-established in medicinal chemistry [1]. The 2-ethyl-2-methyl analog has been characterized only for BChE inhibition (IC50 = 58.3 μM) [2], whereas the 2,2,3-trimethyl compound has a rich CYP inhibition profile (see Evidence Item 1), suggesting divergent biological interaction patterns driven by the C2 substitution difference.

metabolic stability steric shielding CYP oxidation lead optimization

Unsubstituted Benzene Ring Enables Regioselective C7 Electrophilic Functionalization: 7-Chloro Derivative

The unsubstituted benzene ring of 2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one permits direct electrophilic aromatic substitution, as exemplified by the commercially available 7-chloro derivative (CAS 1268332-43-9), which is synthesized by chlorination at the C7 position [1]. This regioselective functionalization is possible because the N3-methyl group directs substitution to the para position relative to N3. In contrast, the 2,2,5-trimethyl and 2,2,7-trimethyl positional isomers already bear a methyl group on the benzene ring, occupying potential functionalization sites and limiting the scope for late-stage diversification without de novo synthesis [2]. The 7-chloro derivative serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid SAR expansion.

synthetic chemistry building block late-stage functionalization SAR exploration

Predicted Boiling Point and Density Relative to 2-Aryl Dihydroquinazolinone Congeners

The predicted boiling point of 2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is 334.9 ± 31.0 °C at 760 mmHg, with a predicted density of 1.067 ± 0.06 g/cm³ . These values are substantially lower than those of representative 2-aryl dihydroquinazolin-4(1H)-ones, such as 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (C1) and 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (C4), which have molecular weights of 268–298 g/mol and correspondingly higher boiling points (>450 °C predicted) [1]. The lower molecular weight (190.24 g/mol) and absence of aromatic substituents at C2 result in reduced π-π stacking potential and lower crystal lattice energy, which may translate into improved solubility in organic solvents during purification and formulation.

physicochemical properties volatility purification formulation

Recommended Application Scenarios for 2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 91718-05-7) Based on Quantitative Evidence


Reference Compound for CYP3A4-Selective Inhibition Screening Panels

With a CYP3A4 IC50 of 400 nM and at least 19-fold selectivity over CYP2C19 and >125-fold over CYP2D6, this compound can serve as a well-characterized tool for calibrating CYP3A4 inhibition assays in human liver microsome panels. Its defined selectivity window enables researchers to establish assay sensitivity thresholds and distinguish CYP3A4-driven metabolic effects from contributions of other major hepatic CYP isoforms [1].

Low-HBD Scaffold for CNS Drug Discovery Programs

The single hydrogen-bond donor (N1-H) resulting from N3-methylation, combined with a low predicted pKa (2.17), makes this compound a structurally minimalist starting point for CNS medicinal chemistry campaigns where reducing HBD count and basicity are critical for blood-brain barrier penetration. The scaffold can be elaborated via the unsubstituted benzene ring without introducing additional HBDs .

Late-Stage Diversification Core for Parallel SAR Libraries

The unsubstituted benzene ring permits regioselective electrophilic functionalization, with the 7-chloro derivative (CAS 1268332-43-9) being commercially available. This enables medicinal chemistry teams to generate diverse C7-substituted analogs via cross-coupling reactions from a single advanced intermediate, accelerating SAR exploration while maintaining the favorable CYP selectivity and low HBD features of the parent scaffold [2].

Metabolic Stability Benchmarking in Gem-Dimethyl-Containing Heterocycles

The gem-dimethyl group at C2 provides a steric shield that can be systematically compared with 2-ethyl-2-methyl and 2-monomethyl analogs to quantify the impact of quaternary carbon substitution on metabolic stability. The wealth of CYP inhibition data (8 isoforms) for this compound enables it to serve as a benchmark for assessing how C2 substitution patterns modulate CYP-mediated clearance in the dihydroquinazolinone series [3].

Quote Request

Request a Quote for 2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.